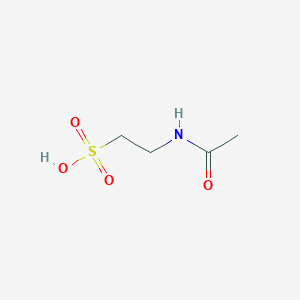

Acetyltaurine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Acetyltaurine, also known as N-Acetyltaurine, is an endogenous metabolite formed as a result of the acetylation of taurine Taurine has been identified as an endogenously produced anti-inflammatory, anti-immunosenescence, and anti-aging molecule .

Mode of Action

For instance, taurine has been shown to reduce cellular senescence, protect against telomerase deficiency, suppress mitochondrial dysfunction, decrease DNA damage, and attenuate inflammation

Biochemical Pathways

This compound is formed as a result of an acetylation of taurine, with the main substrate for this reaction being acetate . This process is part of the endogenous taurine metabolism, which involves dedicated enzymes for the biosynthesis of taurine from cysteine and the downstream derivatization of taurine into secondary taurine metabolites . One such metabolite is this compound .

Pharmacokinetics

It is known that levels of this compound are dynamically regulated by diverse physiological perturbations that alter taurine and/or acetate flux, including endurance exercise, nutritional taurine supplementation, and alcohol consumption .

Result of Action

Given its derivation from taurine, it may share some of taurine’s known effects, such as reducing cellular senescence, protecting against telomerase deficiency, suppressing mitochondrial dysfunction, decreasing dna damage, and attenuating inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its levels are known to increase after the consumption of alcohol and after extended physical activity (ketoacidosis) . This suggests that both lifestyle and dietary factors can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Acetyltaurine plays a significant role in biochemical reactions, particularly in the context of taurine metabolism. It is formed through the acetylation of taurine, with acetate serving as the main substrate for this reaction . The enzyme responsible for this acetylation is taurine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to taurine . This compound interacts with various biomolecules, including proteins and enzymes involved in metabolic pathways. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic fluxes .

Cellular Effects

This compound has been shown to influence various cellular processes. In skeletal muscle cells, this compound production increases during endurance exercise, indicating its role in energy metabolism . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of certain enzymes involved in energy production and metabolic regulation . Additionally, this compound’s impact on cellular metabolism is evident in its role as a biomarker for hyperacetatemia, reflecting changes in acetate levels within the body .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. Taurine N-acetyltransferase catalyzes the acetylation of taurine, resulting in the formation of this compound . This reaction is reversible, with this compound being hydrolyzed back to taurine and acetate by the same enzyme . This compound’s effects at the molecular level include enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression. These molecular interactions are essential for regulating metabolic pathways and maintaining cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound levels increase in response to certain stimuli, such as alcohol consumption and endurance exercise . The stability of this compound in biological samples has been assessed, with findings indicating that it is efficiently excreted by the kidneys . Long-term studies have also explored the effects of this compound on cellular metabolism and function, revealing its potential as a biomarker for metabolic conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models. Studies have shown that varying dosages of this compound can influence metabolic processes and physiological outcomes. For example, administration of this compound to mice has been associated with reduced body weight, improved glucose homeostasis, and decreased adiposity . These effects are dose-dependent, with higher doses potentially leading to adverse effects such as toxicity or metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to taurine and acetate metabolism. The enzyme taurine N-acetyltransferase plays a central role in the acetylation of taurine, leading to the formation of this compound . This compound is dynamically regulated by physiological perturbations that alter taurine and acetate flux, such as endurance exercise and alcohol consumption . This compound’s involvement in these pathways highlights its significance in maintaining metabolic balance and responding to changes in metabolic demands .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which regulate its movement and availability for metabolic processes .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound is localized in the renal cortex, where it is actively synthesized . This subcellular localization is crucial for its function as a biomarker and its involvement in metabolic regulation. The presence of this compound in specific cellular compartments underscores its role in maintaining cellular homeostasis and responding to metabolic changes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-acétyl Taurine est synthétisée par acétylation de la taurine en utilisant l'acétate comme substrat principal. La réaction implique généralement l'utilisation d'anhydride acétique ou de chlorure d'acétyle en présence d'une base telle que la pyridine .

Méthodes de production industrielle : La production industrielle de N-acétyl Taurine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS/MS) sont souvent utilisées pour quantifier et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : La N-acétyl Taurine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir la N-acétyl Taurine en dérivés d'amines plus simples.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles tels que l'ammoniac ou les amines primaires sont souvent utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide sulfonique, des dérivés d'amines et divers composés substitués .

4. Applications de la recherche scientifique

La N-acétyl Taurine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et comme étalon en chimie analytique.

Biologie : La N-acétyl Taurine est étudiée pour son rôle dans le métabolisme cellulaire et comme biomarqueur du métabolisme de l'éthanol.

Médecine : Elle a des applications thérapeutiques potentielles, en particulier dans le traitement des affections liées au métabolisme de l'éthanol et à l'endurance physique.

Industrie : La N-acétyl Taurine est utilisée dans la production de matériaux flexibles, tels que la soie d'araignée, en raison de sa forte hygroscopie

5. Mécanisme d'action

La N-acétyl Taurine exerce ses effets par le biais de plusieurs voies moléculaires :

Métabolisme de l'éthanol : Elle agit comme un biomarqueur direct de la voie oxydative du métabolisme de l'éthanol.

Métabolisme cellulaire : La N-acétyl Taurine est impliquée dans divers processus cellulaires, notamment l'osmorégulation et la détoxication.

Cibles moléculaires : Elle interagit avec des enzymes impliquées dans les processus d'acétylation et de désacétylation, influençant les fonctions cellulaires.

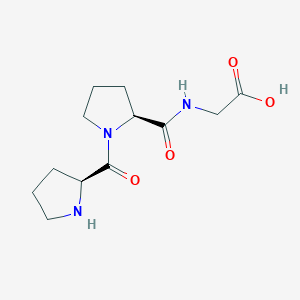

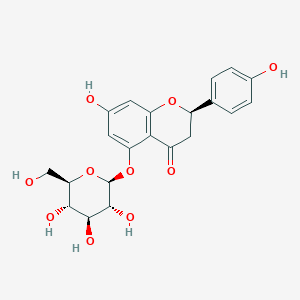

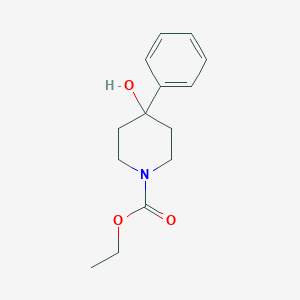

Composés similaires :

Taurine : Un précurseur de la N-acétyl Taurine, impliqué dans la conjugaison des acides biliaires et l'osmorégulation.

N-acétylcystéine : Partage des propriétés antioxydantes similaires et est utilisée dans le traitement du surdosage d'acétaminophène.

Hypo-taurine : Un intermédiaire dans la biosynthèse de la taurine, avec des effets antioxydants similaires.

Unicité : La N-acétyl Taurine est unique en raison de son rôle spécifique de biomarqueur du métabolisme de l'éthanol et de sa forte hygroscopie, ce qui la rend précieuse dans des applications industrielles telles que la production de matériaux flexibles .

Applications De Recherche Scientifique

N-acetyl Taurine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: N-acetyl Taurine is studied for its role in cellular metabolism and as a biomarker for ethanol metabolism.

Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to ethanol metabolism and physical endurance.

Industry: N-acetyl Taurine is used in the production of flexible materials, such as spider silk, due to its high hygroscopicity

Comparaison Avec Des Composés Similaires

Taurine: A precursor to N-acetyl Taurine, involved in bile acid conjugation and osmoregulation.

N-acetylcysteine: Shares similar antioxidant properties and is used in the treatment of acetaminophen overdose.

Hypotaurine: An intermediate in the biosynthesis of taurine, with similar antioxidant effects.

Uniqueness: N-acetyl Taurine is unique due to its specific role as a biomarker for ethanol metabolism and its high hygroscopicity, which makes it valuable in industrial applications such as the production of flexible materials .

Propriétés

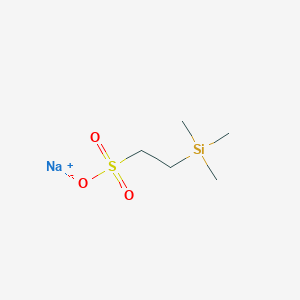

IUPAC Name |

2-acetamidoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAAWRLVGAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172779 | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-70-8 | |

| Record name | N-Acetyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

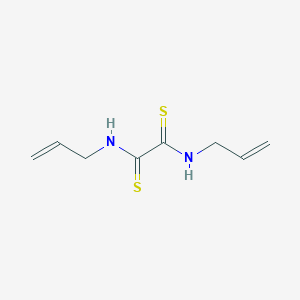

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)